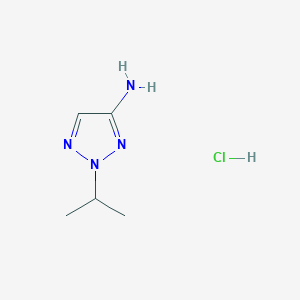![molecular formula C16H15ClFNO B2901527 2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide CAS No. 2411223-58-8](/img/structure/B2901527.png)
2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide, also known as CFA, is a compound that has gained significant attention in the field of scientific research. CFA belongs to the class of amides, which are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. CFA is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body.
Wirkmechanismus
2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, 2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide increases endocannabinoid levels in the body, which can lead to various physiological effects such as pain relief, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide has been shown to have various biochemical and physiological effects in animal studies. 2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide has been shown to increase levels of anandamide and 2-AG in the brain, which can have various effects on pain perception, anxiety, and inflammation. 2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide has also been shown to reduce inflammation in animal models of arthritis and to have analgesic effects in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, 2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide has limited solubility in water, which can make it difficult to use in some experiments. 2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide and FAAH inhibitors. One direction is to investigate the potential therapeutic applications of FAAH inhibitors in various conditions such as chronic pain, anxiety disorders, and inflammation. Another direction is to develop more potent and selective FAAH inhibitors that can be used in clinical trials. Additionally, research is needed to better understand the long-term effects of FAAH inhibition on the endocannabinoid system and other physiological processes in the body.
Synthesemethoden
2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide can be synthesized using various methods, including the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with 1-phenyl-2-(pyrrolidin-1-yl)ethanone in the presence of a base such as sodium hydride. The reaction yields 2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide as a white solid with a melting point of 85-87°C.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications. FAAH inhibitors such as 2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide have been shown to increase endocannabinoid levels in the body, which can have various effects on physiological processes such as pain perception, inflammation, and anxiety. 2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide has been investigated for its potential use in the treatment of various conditions such as chronic pain, anxiety disorders, and inflammation.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c17-11-16(20)19-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18/h1-9,15H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWCZFMCJNLICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(2-fluorophenyl)-2-phenylethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(3,4-dichlorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2901445.png)
![6-(Furan-2-ylmethyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2901446.png)

![6-Mercapto-5-propyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B2901449.png)
![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2901450.png)
![6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2901453.png)

![tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate](/img/structure/B2901455.png)

![Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]-5-pyrimidinecarboxylate](/img/structure/B2901460.png)

![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2901463.png)
![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901465.png)
![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide](/img/structure/B2901466.png)